molecular formula C17H21F3N2O B10779745 (S)-N-(cyclobutylmethyl)-N-(pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

(S)-N-(cyclobutylmethyl)-N-(pyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B10779745
M. Wt: 326.36 g/mol
InChI Key: SWADTMSKMJUFBO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of PF-3409409 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired chemical structure. For example, the preparation of intermediates may involve reactions such as cyclization, reduction, and bromination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PF-3409409 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

PF-3409409 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the mechanisms of noradrenaline reuptake inhibition. In biology, it has been investigated for its effects on neurotransmitter systems and its potential therapeutic applications in neurological and psychiatric disorders. In medicine, PF-3409409 is being explored as a potential treatment for ADHD and other related conditions .

Mechanism of Action

The mechanism of action of PF-3409409 involves the selective inhibition of noradrenaline reuptake. This inhibition increases the levels of noradrenaline in the synaptic cleft, enhancing noradrenergic neurotransmission. The molecular targets of PF-3409409 include the noradrenaline transporter, which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting this transporter, PF-3409409 increases the availability of noradrenaline, leading to enhanced neurotransmission and potential therapeutic effects .

Comparison with Similar Compounds

PF-3409409 can be compared with other noradrenaline reuptake inhibitors, such as reboxetine and atomoxetine. These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, selectivity, and therapeutic applications. For example, reboxetine is an orally-active selective noradrenaline reuptake inhibitor used for the treatment of depression, while atomoxetine is used for the treatment of ADHD . PF-3409409’s uniqueness lies in its specific chemical structure and its potential for selective inhibition of noradrenaline reuptake, making it a promising candidate for further research and development.

Properties

Molecular Formula

C17H21F3N2O

Molecular Weight

326.36 g/mol

IUPAC Name

N-(cyclobutylmethyl)-N-[(3S)-pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H21F3N2O/c18-17(19,20)15-7-2-1-6-14(15)16(23)22(11-12-4-3-5-12)13-8-9-21-10-13/h1-2,6-7,12-13,21H,3-5,8-11H2/t13-/m0/s1

InChI Key

SWADTMSKMJUFBO-ZDUSSCGKSA-N

Isomeric SMILES

C1CC(C1)CN([C@H]2CCNC2)C(=O)C3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1CC(C1)CN(C2CCNC2)C(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.